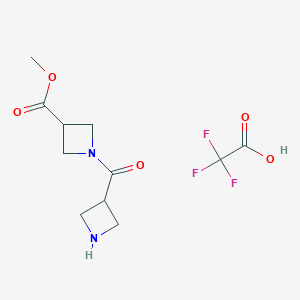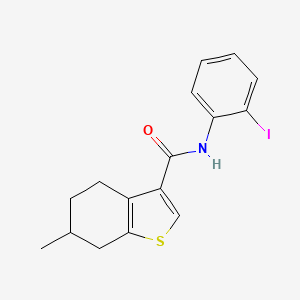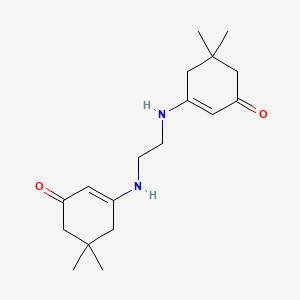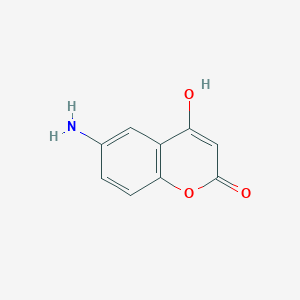![molecular formula C15H18N2O3S B2450495 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid CAS No. 371118-12-6](/img/structure/B2450495.png)
2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis analysis of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results . Therefore, a detailed molecular structure analysis is not possible at this moment.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results . Therefore, a detailed chemical reactions analysis is not possible at this moment.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results . Therefore, a detailed physical and chemical properties analysis is not possible at this moment.Scientific Research Applications
Synthesis and Antitumor Activity
- The compound exhibits significant activity as an inhibitor of the growth of human lymphoblastic leukemic cells in vitro, primarily by blocking de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase) (Taylor et al., 1996).
Dual Inhibitory Role in Cancer Treatment
- Some derivatives of this compound have been designed as antitumor agents, with potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), a dual inhibition mechanism beneficial in cancer therapy (Gangjee et al., 2005).
Antibacterial Properties
- Derivatives synthesized from similar compounds have demonstrated antibacterial properties, highlighting their potential in antibacterial therapy (Harutyunyan et al., 2015).
Crystal and Molecular Structure Analysis
- X-ray characterization of derivatives has been performed, providing crucial insights into the compound's molecular and crystal structure, aiding in the understanding of its chemical behavior and potential for application (Ziaulla et al., 2012).
Potential Antimicrobial and Anti-inflammatory Applications
- Some Schiff bases derived from this compound have shown promising antimicrobial and anti-inflammatory activities, making them candidates for the development of new therapeutic agents (Narayana et al., 2006).
Analgesic and Anti-inflammatory Properties
- Novel derivatives have been synthesized with significant analgesic and anti-inflammatory activities, which could be beneficial in pain management and inflammatory diseases (Alagarsamy et al., 2006).
Role in Idiopathic Pulmonary Fibrosis Treatment
- Some analogs have been identified with high affinity and selectivity for αvβ6 integrin, a target in the treatment of idiopathic pulmonary fibrosis, showcasing the potential of this compound in respiratory disease therapy (Procopiou et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10(15(19)20)17-7-16-13-12(14(17)18)9-5-4-8(2)6-11(9)21-13/h7-8,10H,3-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZFLJTXDENNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B2450426.png)

![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
